

BMS-303141 vs Bempedoic acid (ETC-1002) in ACLY inhibition

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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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An Objective Comparison of **BMS-303141** and Bempedoic Acid (ETC-1002) in ACLY Inhibition

Introduction

ATP Citrate Lyase (ACLY) is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This cytosolic acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. Consequently, inhibiting ACLY presents a compelling therapeutic strategy for managing metabolic disorders such as hypercholesterolemia and certain cancers that exhibit metabolic reprogramming.

This guide provides a detailed, objective comparison of two prominent ACLY inhibitors: **BMS-303141**, a potent preclinical tool, and Bempedoic acid (ETC-1002), a clinically approved therapeutic agent. We will examine their mechanisms of action, potency, specificity, and clinical profiles, supported by experimental data and protocols.

Mechanism of Action

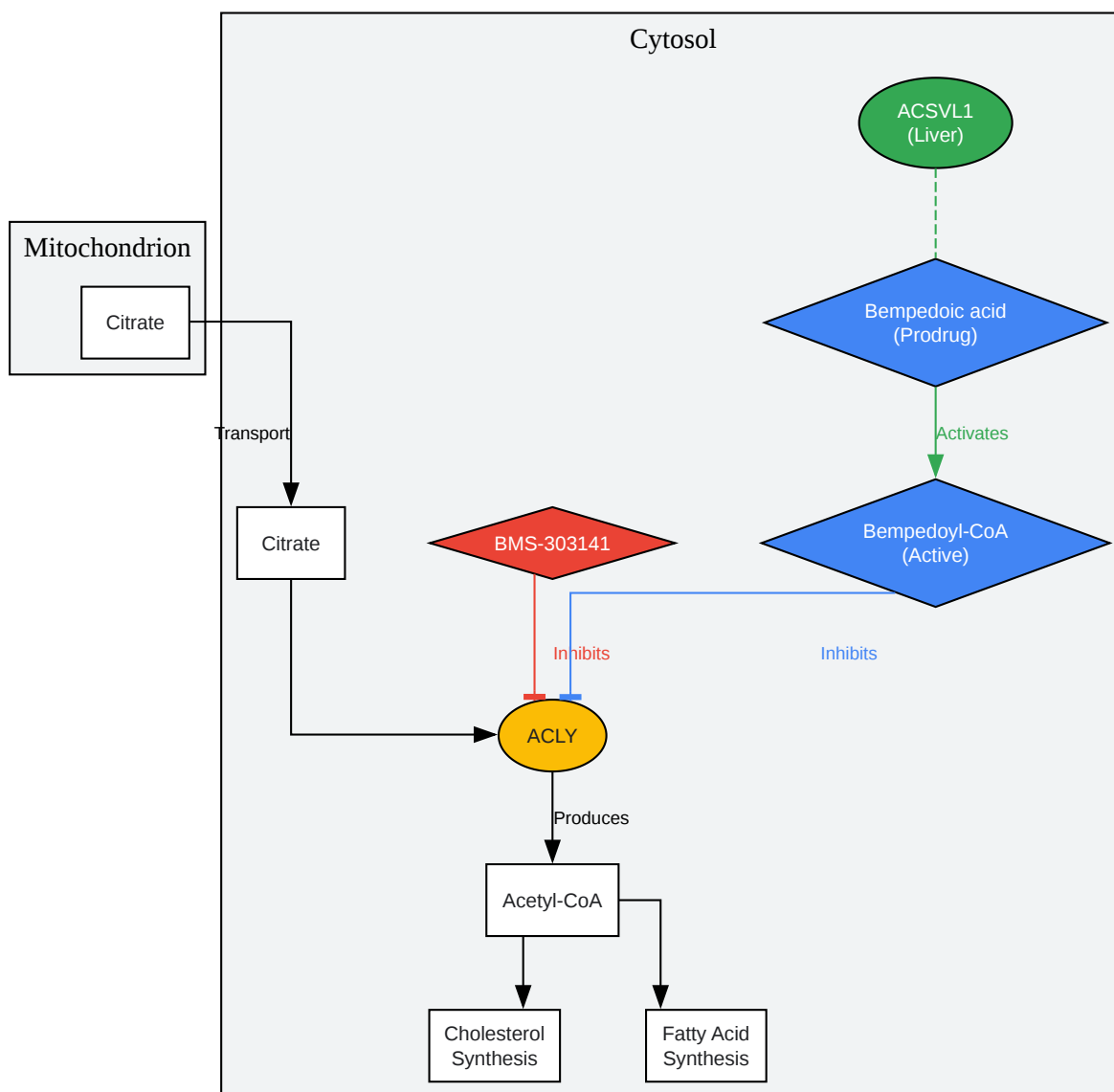
Both compounds target ACLY, but their mode of activation and cellular effects exhibit key differences.

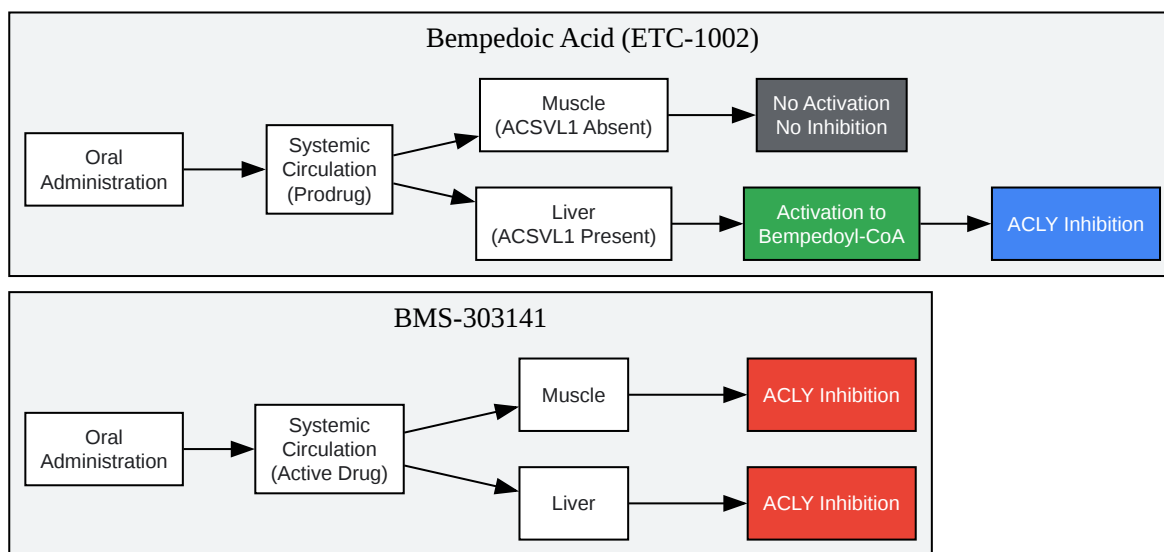
BMS-303141: **BMS-303141** is a direct, cell-permeable inhibitor of ACLY.^{[1][2]} It acts on the enzyme without requiring prior metabolic activation. Its primary mechanism is the direct blockade of the ACLY catalytic site, which reduces the production of cytosolic acetyl-CoA. This,

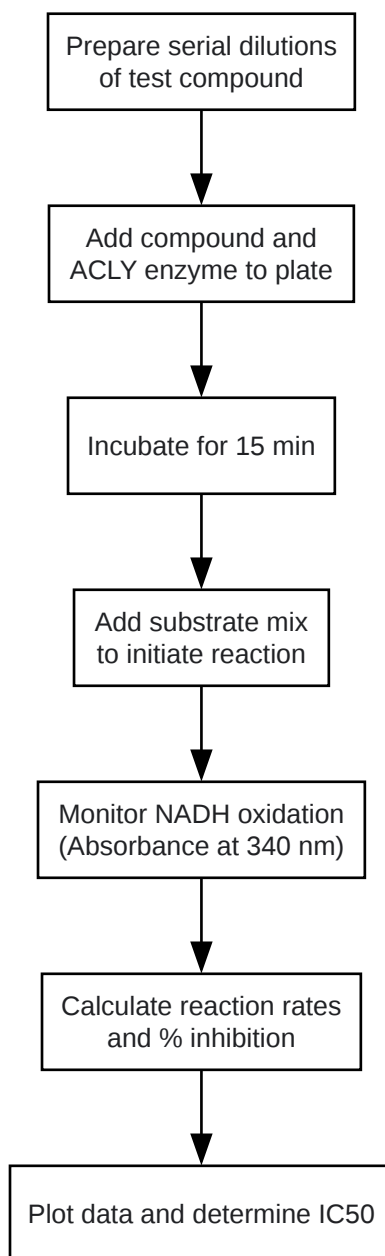
in turn, limits the substrates available for fatty acid and cholesterol biosynthesis.[3] Some studies have noted that **BMS-303141** also weakly inhibits acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2, enzymes downstream of ACLY in the fatty acid synthesis pathway.[3]

Bempedoic Acid (ETC-1002): Bempedoic acid is a prodrug that requires activation to its active form, ETC-1002-CoA.[4] This conversion is catalyzed by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme highly expressed in the liver but absent in skeletal muscle.[5][6] This liver-specific activation is a critical feature, as it localizes the drug's action to the primary site of cholesterol synthesis and is thought to prevent the muscle-related side effects sometimes associated with statins.[6][7]

Once activated, ETC-1002-CoA inhibits ACLY, reducing cholesterol synthesis. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased clearance of LDL-cholesterol (LDL-C) from the blood.[4][8] Furthermore, Bempedoic acid has a dual mechanism of action, as it also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4][9][10] AMPK activation further contributes to the inhibition of cholesterol and fatty acid synthesis.[11]







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